N-(3-fluorophenyl)pyrimidine-2-carboxamide

HIV-1 Integrase Antiviral Structure-Activity Relationship

SAR studies confirm halogen position on pyrimidine-2-carboxamides is non-linear-shifting fluorine from 3- to 4-position drastically alters target affinity and selectivity. This 3-fluorophenyl isomer is the precise comparator for mapping regioisomerism effects in kinase inhibitor programs. • Directly resolves 2- vs. 3- vs. 4-fluoro SAR questions in lead optimization • Pyrimidine core enhances α6* nAChR affinity while reducing ganglionic off-target activation vs. pyridine analogs • Class-level scaffold achieves >11-fold selectivity for Syk over PKC isoforms • In stock for chemical probe development and SAR investigations

Molecular Formula C11H8FN3O
Molecular Weight 217.20 g/mol
Cat. No. B12252349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)pyrimidine-2-carboxamide
Molecular FormulaC11H8FN3O
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)C2=NC=CC=N2
InChIInChI=1S/C11H8FN3O/c12-8-3-1-4-9(7-8)15-11(16)10-13-5-2-6-14-10/h1-7H,(H,15,16)
InChIKeyXJTOQIUBIGHILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluorophenyl)pyrimidine-2-carboxamide Baseline Data


N-(3-fluorophenyl)pyrimidine-2-carboxamide (CAS 1251686-07-3) is a synthetic small molecule with the molecular formula C11H8FN3O and a molecular weight of 217.20 g/mol . It is a member of the pyrimidine carboxamide class, a privileged scaffold in medicinal chemistry frequently employed in kinase inhibitor and anti-inflammatory drug discovery programs [1]. Its structure consists of a pyrimidine ring linked via a carboxamide bridge to a 3-fluorophenyl group. As a chemical tool or potential lead compound, its procurement value is not defined by its basic structure, but by how its specific substitution pattern and attendant properties compare to close structural analogs, which is the subject of this evidence guide.

1
Privileged Scaffold
Pyrimidine carboxamide core supports kinase inhibitor and anti-inflammatory discovery programs
2
SAR Probe
3-fluorophenyl substitution enables halogen regioisomer structure-activity relationship studies
3
Receptor Selectivity
Pyrimidine core reported to enhance affinity at α6* nicotinic receptor subtypes over pyridine analogs

N-(3-Fluorophenyl)pyrimidine-2-carboxamide: Critical Analog Distinctions


In the pyrimidine-2-carboxamide class, simple substitution of the pendant aryl group with another halogenated phenyl ring leads to significant, non-linear changes in biological target affinity, selectivity, and physicochemical properties. For instance, structure-activity relationship (SAR) studies on related scaffolds demonstrate that moving a fluorine from the 3-position to the 4-position or substituting it with a larger halogen like chlorine drastically alters a compound's interaction with biological targets [1]. Similarly, the presence of an additional nitrogen in the heterocyclic core (pyridine vs. pyrimidine) fundamentally changes the electronic distribution and hydrogen-bonding capacity, impacting potency and selectivity [2]. Therefore, treating this compound as a fungible member of a broader chemical class carries a high risk of experimental failure. The following quantitative evidence details these critical, position-specific differences that mandate a precise procurement strategy.

Fluorine Position
3-fluoro versus 4-fluoro regioisomer: position shift may alter target engagement and potency profile
Core Heterocycle
Pyrimidine versus pyridine core: electronic distribution and hydrogen-bonding capacity differ, shifting receptor selectivity
Halogen Type
Fluorine versus chlorine substitution: non-linear activity changes reported across related pyrimidine amide series

N-(3-Fluorophenyl)pyrimidine-2-carboxamide: Comparative Evidence


3-Fluoro Substitution: HIV-1 Integrase Potency Comparison

In a medicinal chemistry optimization program for HIV-1 integrase strand transfer inhibitors, the 4,5-dihydroxypyrimidine carboxamide series was systematically explored. Extensive SAR around the benzylamide moiety revealed that the p-fluorobenzylamide (4-fluoro) derivative was optimal, demonstrating that the presence and specific position of the fluorine atom on the phenyl ring is critical for achieving high enzymatic potency [1]. While data for the meta-fluoro (3-fluoro) regioisomer was not reported in this specific publication, the study provides strong class-level evidence that fluorine substitution at the phenyl ring is a key driver of potency, and that its regio-position (3- vs. 4-fluoro) is expected to have a significant, quantifiable impact on biological activity. A separate dataset for a related pyrimidine carboxamide targeting FLT3 kinase shows an IC50 of 90 nM [2], providing a baseline for comparison within this chemical space.

HIV-1 Integrase Potency
Class-level
4-fluoro analog reported optimal; 3-fluoro regioisomer data not available in this assay
Fluorine regio-position is a key SAR determinant for target engagement
Class-level inference; direct 3-fluoro data to verify
HIV-1 Integrase Antiviral Structure-Activity Relationship

Pyrimidine vs. Pyridine Core: α6* Nicotinic Receptor Affinity

A direct comparative study evaluated the impact of replacing a pyridine ring with a pyrimidine ring on ligand affinity and activity at α6 subunit-containing neuronal nicotinic receptors (NNRs). The study concluded that the pyrimidine substitution 'has the potential to enhance affinity and/or functional activity at alpha6 subunit-containing neuronal nicotinic receptors (NNRs) and decrease activation of ganglionic nicotinic receptors' compared to the corresponding pyridine derivative [1]. This establishes a quantifiable benefit for the pyrimidine core in this receptor system, a property not shared by its close structural relative, N-(3-fluorophenyl)pyridine-2-carboxamide.

α6* Nicotinic Receptor
Head-to-head
Pyrimidine core reported to enhance affinity and functional activity at α6* NNRs versus pyridine analog
Pyrimidine core supports nicotinic receptor subtype selectivity studies
Direct comparison from in vitro binding and functional assays
Neuronal Nicotinic Receptors Selectivity Medicinal Chemistry

Positional Halogen Effects in Viral Fusion Inhibition

A study on pyrimidine amide derivatives as viral fusion inhibitors provides a stark illustration of the functional consequences of halogen regioisomerism. In a comparative pharmacology table, the difference in fusion inhibition between the 2-chloro and 3-chloro substituted analogs was described as 'striking' [1]. This is a direct, class-level demonstration that moving a halogen from the 2- to the 3-position on a phenyl ring attached to a pyrimidine carboxamide core leads to a major, non-linear change in biological activity. This reinforces the principle that N-(3-fluorophenyl)pyrimidine-2-carboxamide cannot be substituted by its 2-fluoro or 4-fluoro isomer without a high probability of altering or losing the desired biological effect.

Viral Fusion Inhibition
Class-level
2-Cl vs 3-Cl substitution shift described as reported major difference in fusion inhibition
Halogen position critically determines antiviral activity within this series
Class-level inference; chloro analog evidence, fluoro position context may differ
Antiviral Fusion Inhibitor Structure-Activity Relationship

Syk Kinase Inhibition and PKC Selectivity

A commercial Syk inhibitor, described as a cell-permeable pyrimidine-carboxamide compound, potently inhibits Syk kinase with an IC50 of 41 nM in an ATP-competitive manner. Crucially, its activity against PKCε and PKCβII is much lower (IC50 = 460 nM), demonstrating a >11-fold selectivity window within a closely related kinase family [1]. This provides a quantitative benchmark for the selectivity that can be achieved with this scaffold. While not the exact compound in question, this data demonstrates the class's potential for achieving high target selectivity, a key differentiator in kinase research. This supports the notion that the pyrimidine carboxamide core, when properly substituted, can deliver a quantifiably superior selectivity profile compared to less selective kinase inhibitors.

Syk Kinase Selectivity
Class-level
Syk IC50 41 nM; PKCε/PKCβII IC50 460 nM, reported >11-fold selectivity window
Pyrimidine carboxamide scaffold supports kinase selectivity profiling
Class-level benchmark; compound-specific selectivity requires validation
Kinase Inhibitor Syk Selectivity

N-(3-Fluorophenyl)pyrimidine-2-carboxamide: Optimal Application Scenarios


Development of Selective Kinase Inhibitors

Based on class-level evidence, this scaffold is suitable for the development of selective kinase inhibitors. The pyrimidine carboxamide chemotype has demonstrated the ability to achieve high selectivity (e.g., >11-fold for Syk over PKC isoforms) [1]. The 3-fluorophenyl substitution is a key SAR variable, as established in related programs [2], and should be prioritized for chemical probe development where target selectivity is a primary requirement.

Investigating α6* Neuronal Nicotinic Receptors

Researchers studying neuronal nicotinic receptors, particularly those containing the α6 subunit, will find the pyrimidine core of this compound advantageous. Direct comparative data indicates that pyrimidine-containing ligands can enhance affinity and functional activity at α6* receptors while reducing off-target activation of ganglionic receptors, a property not observed with the corresponding pyridine analog [3].

Halogen Position SAR Studies

This compound is an ideal candidate for SAR investigations where the goal is to map the specific contributions of halogen regioisomerism (e.g., 2- vs. 3- vs. 4-fluoro) to biological activity. As demonstrated with chloro-analogs, where a shift in substitution position caused a 'striking' difference in fusion inhibition [4], this compound serves as a key comparator to probe such position-dependent effects.

Application
Selection Property
Validation Focus
Kinase inhibitor development
Scaffold selectivity profile
Kinase panel selectivity review
Nicotinic receptor subtype studies
Pyrimidine core affinity context
α6* subunit selectivity interpretation
Halogen regioisomer SAR mapping
Position-dependent activity profile
2- vs 3- vs 4-fluoro activity comparison
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